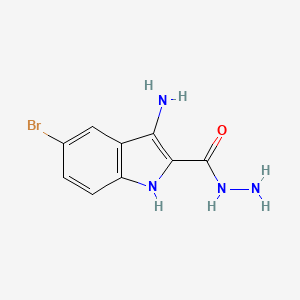
3-アミノ-5-ブロモ-1H-インドール-2-カルボヒドラジド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
3-amino-5-bromo-1H-indole-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
準備方法
The synthesis of 3-amino-5-bromo-1H-indole-2-carbohydrazide typically involves the reaction of 5-bromoindole-2-carbohydrazide with an amine source under specific conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
化学反応の分析
3-amino-5-bromo-1H-indole-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole ring.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or acetonitrile, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
作用機序
The mechanism of action of 3-amino-5-bromo-1H-indole-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and pi-alkyl interactions with amino acid residues in proteins, influencing their function . These interactions can lead to the modulation of biological pathways, contributing to its observed biological activities .
類似化合物との比較
3-amino-5-bromo-1H-indole-2-carbohydrazide can be compared with other indole derivatives such as:
5-bromoindole-3-carboxaldehyde: Known for its antibacterial properties.
Indole-3-acetic acid: A plant hormone with various biological activities.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Studied for their antiviral activities.
The uniqueness of 3-amino-5-bromo-1H-indole-2-carbohydrazide lies in its specific substitution pattern and the presence of the carbohydrazide group, which imparts distinct chemical and biological properties .
生物活性
3-Amino-5-bromo-1H-indole-2-carbohydrazide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : 3-amino-5-bromo-1H-indole-2-carbohydrazide
- Molecular Formula : C9H9BrN4O
- Molecular Weight : 269.10 g/mol
- CAS Number : 843619-80-7
Biological Activities
The compound exhibits several notable biological activities, including:
- Antimicrobial Activity : Studies have demonstrated that 3-amino-5-bromo-1H-indole-2-carbohydrazide possesses significant antimicrobial properties against various bacterial and fungal strains. For instance, it has shown effectiveness against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentration (MIC) values indicating potent activity .
- Antiviral Properties : Preliminary research suggests potential antiviral effects, although specific viral targets and mechanisms require further investigation.
- Anticancer Potential : The compound is being explored for its anticancer properties, with studies indicating it may inhibit tumor growth through various pathways. The exact mechanisms remain under study but may involve interaction with specific proteins involved in cell proliferation .
The biological activity of 3-amino-5-bromo-1H-indole-2-carbohydrazide is believed to involve:
- Protein Interaction : The compound can form hydrogen bonds and pi-interactions with amino acid residues in target proteins, influencing their function.
- Inhibition of Enzymatic Activity : It may inhibit enzymes critical for microbial survival or cancer cell proliferation, although specific targets are still being elucidated .
Antimicrobial Evaluation
A study conducted on the antimicrobial efficacy of various derivatives, including 3-amino-5-bromo-1H-indole-2-carbohydrazide, reported the following results:
| Pathogen | MIC (μg/mL) | Inhibition Zone (mm) |
|---|---|---|
| Staphylococcus aureus | 3.90 | 29 |
| Candida albicans | <1 | 21 |
| Escherichia coli | 15 | 18 |
| Klebsiella pneumoniae | 12 | 16 |
These results highlight the compound's potential as a therapeutic agent against resistant strains of bacteria and fungi .
Case Studies
Several case studies have explored the synthesis and biological evaluation of this compound:
- Synthesis and Characterization : The synthesis typically involves the reaction of 5-bromoindole derivatives with hydrazine derivatives under controlled conditions. Characterization methods include NMR spectroscopy and mass spectrometry to confirm structure and purity .
- In Vitro Studies : In vitro assays have shown that the compound can significantly alter the morphology of bacterial cells, leading to lysis and death in susceptible strains. Scanning electron microscopy has been utilized to visualize these changes .
特性
IUPAC Name |
3-amino-5-bromo-1H-indole-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN4O/c10-4-1-2-6-5(3-4)7(11)8(13-6)9(15)14-12/h1-3,13H,11-12H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTPHTOWOXLHGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=C(N2)C(=O)NN)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














